Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 946334-52-7
VCID: VC4647546
InChI: InChI=1S/C15H13N3O2S2/c1-9-16-13-14(22-9)12(10-6-4-3-5-7-10)17-18-15(13)21-8-11(19)20-2/h3-7H,8H2,1-2H3
SMILES: CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3
Molecular Formula: C15H13N3O2S2
Molecular Weight: 331.41

Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate

CAS No.: 946334-52-7

Cat. No.: VC4647546

Molecular Formula: C15H13N3O2S2

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate - 946334-52-7

Specification

CAS No. 946334-52-7
Molecular Formula C15H13N3O2S2
Molecular Weight 331.41
IUPAC Name methyl 2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate
Standard InChI InChI=1S/C15H13N3O2S2/c1-9-16-13-14(22-9)12(10-6-4-3-5-7-10)17-18-15(13)21-8-11(19)20-2/h3-7H,8H2,1-2H3
Standard InChI Key YHKGITNAJGGCBZ-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolo[4,5-d]pyridazine core, where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridazine ring (a six-membered di-nitrogen aromatic system). The 2-methyl group on the thiazole and the 7-phenyl substituent on the pyridazine contribute to steric bulk, while the thioacetate side chain (SCH2COOCH3-\text{S}-\text{CH}_2-\text{COOCH}_3) enhances solubility and reactivity. The IUPAC name, methyl 2-[(2-methyl-7-phenyl- thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate, reflects this arrangement.

Key Structural Data:

  • SMILES: CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3

  • InChIKey: YHKGITNAJGGCBZ-UHFFFAOYSA-N

  • XLogP3: Estimated at 3.2, indicating moderate lipophilicity.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis involves three primary stages:

  • Formation of the Thiazolo[4,5-d]Pyridazine Core: Reacting methyl esters of thiazole derivatives with hydrazine hydrate under reflux conditions yields the pyridazinone intermediate.

  • Thioether Linkage Introduction: A nucleophilic substitution reaction attaches the thioacetate side chain via sodium hydride-mediated deprotonation of the thiol group.

  • Phenyl Group Functionalization: Suzuki-Miyaura coupling introduces the 7-phenyl substituent using palladium catalysts.

Example Reaction Conditions:

  • Solvent: Anhydrous DMF or tetrahydrofuran (THF)

  • Temperature: 60–80°C for 12–24 hours

  • Yield: ~45–60% after purification by column chromatography.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.65–7.43 (m, 5H, phenyl-H), 3.78 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃-thiazole).

  • Mass Spectrometry: ESI-MS m/z 332.1 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Effects

Thiazolo[4,5-d]pyridazines exhibit broad-spectrum activity:

PathogenMIC (μg/mL)Reference Compound
Staphylococcus aureus8–16Ciprofloxacin
Escherichia coli32–64Ampicillin
Data suggest the methyl-thiazole group disrupts bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells show apoptosis induction (48% at 50 μM) via caspase-3 activation. The thioacetate side chain may enhance cellular uptake.

Therapeutic Applications and Comparative Analysis

Drug Development Prospects

The compound’s scaffold is a candidate for:

  • COX-2 Inhibitors: Optimizing substituents to improve selectivity over COX-1.

  • Antibiotic Adjuvants: Synergizing with β-lactams against resistant strains.

  • Targeted Cancer Therapies: Conjugating with folate receptors for tumor-specific delivery.

Structural Analogues Comparison

CompoundModificationsBioactivity Enhancement
N-Methylacetamide derivative–NHCOCH₃ vs. –OCH₃2-fold ↑ COX-2 inhibition
Furan-2-carboxylate analogueFuran ring addition3-fold ↓ MIC against S. aureus
These modifications highlight the impact of electronic and steric tuning.

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